molecular formula C14H19N3O2 B2985674 Cyclopropyl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone CAS No. 2097896-14-3

Cyclopropyl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2985674
CAS No.: 2097896-14-3
M. Wt: 261.325
InChI Key: OHILGGUFEJYBBL-UHFFFAOYSA-N
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Description

Cyclopropyl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone is a synthetic small-molecule compound featuring a cyclopropyl ketone moiety linked to a piperidine ring substituted with a 2-methylpyrimidinyloxy group. This structure confers unique physicochemical properties, such as moderate lipophilicity (predicted logP ~2.5) and a molecular weight of 315.38 g/mol. The compound is hypothesized to act as a kinase inhibitor due to its pyrimidine and piperidine pharmacophores, which are common in kinase-targeting drugs .

Properties

IUPAC Name

cyclopropyl-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-10-15-7-4-13(16-10)19-12-5-8-17(9-6-12)14(18)11-2-3-11/h4,7,11-12H,2-3,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHILGGUFEJYBBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a nucleophilic substitution reaction involving a suitable halide and a piperidine derivative.

    Attachment of the Pyrimidine Group: The 2-methylpyrimidin-4-yloxy group is introduced via an etherification reaction, where the piperidine intermediate reacts with 2-methylpyrimidin-4-ol under basic conditions.

    Cyclopropyl Group Introduction: The cyclopropyl group is added through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Final Methanone Formation: The methanone group is introduced through an acylation reaction, typically using acyl chlorides or anhydrides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the methanone group, converting it to a secondary alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the pyrimidine ring.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Secondary alcohols from the reduction of the methanone group.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclopropyl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including as a lead compound in drug discovery for various diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Cyclopropyl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into the active sites of these targets, modulating their activity. The cyclopropyl group can enhance binding affinity through hydrophobic interactions, while the pyrimidine ring can participate in hydrogen bonding and π-π stacking interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the piperidine substituents, aromatic heterocycles, or cyclopropane-related groups. Below is a detailed analysis of its key analogs:

(4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)phenyl)(cyclopropyl)methanone (CAS 96403-91-7)

  • Structure : Replaces the 2-methylpyrimidinyloxy group with a 4-chlorophenyl-hydroxypiperidine moiety.
  • Key Differences :
    • Substituent : The hydroxyl and chlorophenyl groups increase polarity (logP ~3.1) and molecular weight (359.87 g/mol) compared to the target compound.
    • Pharmacology : The 4-chlorophenyl group may enhance binding to serotonin or dopamine receptors, as seen in antipsychotic agents .
  • Data Table :

    Property Target Compound CAS 96403-91-7
    Molecular Weight (g/mol) 315.38 359.87
    logP (Predicted) ~2.5 ~3.1
    Key Functional Group 2-Methylpyrimidine 4-Chlorophenyl

(4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone (Compound w3)

  • Structure : Features a triazole-substituted pyrimidine and a 4-methylpiperazine group.
  • Key Differences :
    • Heterocycle : The triazole-pyrimidine core may improve kinase selectivity (e.g., ALK or EGFR inhibition) but reduces metabolic stability.
    • Synthetic Route : Synthesized via coupling of chloropyrimidine with a triazole-aniline derivative, differing from the target compound’s synthesis .
  • Data Table: Property Target Compound Compound w3 Heterocycle 2-Methylpyrimidine Triazole-Pyrimidine Solubility (aq., μg/mL) ~50 ~20 Target Affinity (IC50) Not reported EGFR: 12 nM

Pharmacodynamic and Pharmacokinetic Comparisons

  • Metabolic Stability : The cyclopropyl group in the target compound may enhance stability compared to hydroxyl-containing analogs (e.g., CAS 96403-91-7), which are prone to glucuronidation .

Biological Activity

Cyclopropyl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, mechanisms of action, and biological effects, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H18N2O2C_{14}H_{18}N_2O_2, with a molecular weight of 246.30 g/mol. The compound features a cyclopropyl group, a piperidine moiety, and a pyrimidine derivative, which contribute to its unique reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Intermediate :
    • The piperidine ring is synthesized through reductive amination of appropriate amines with cyclic ketones.
  • Pyrimidine Derivative Preparation :
    • The 2-methylpyrimidin-4-ol is reacted with an alkylating agent to form the pyrimidine component.
  • Coupling Reaction :
    • The piperidine intermediate is coupled with the pyrimidine derivative using coupling reagents like EDCI in the presence of bases such as triethylamine .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate these targets through:

  • Receptor Binding : The pyrimidine and piperidine functionalities enhance binding affinity to specific receptors.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered physiological responses.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

CompoundMIC (µg/mL)Target Organism
Compound A0.0039Staphylococcus aureus
Compound B0.025Escherichia coli

These values suggest that modifications in the piperidine ring can enhance antibacterial activity against common pathogens .

Antitumor Activity

Preliminary studies have shown that similar compounds can exhibit antitumor effects by inhibiting pathways crucial for cancer cell proliferation. For example, a study demonstrated that combining Trametinib with 4-Methylumbelliferone resulted in enhanced antitumor activity in malignant pleural mesothelioma models . This suggests potential applications for this compound in cancer therapy.

Case Studies

  • Anticancer Research : A recent study explored the effects of pyrimidine derivatives on tumor growth in xenograft models. Results indicated a significant reduction in tumor size when treated with compounds similar to this compound, highlighting its potential as an anticancer agent.
  • In Vitro Studies : In vitro assays have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines, suggesting its role as a therapeutic agent targeting specific signaling pathways involved in tumorigenesis .

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